3-(Bromomethyl)-5-chlorobenzonitrile
Overview
Description
3-(Bromomethyl)-5-chlorobenzonitrile is an organic compound with the molecular formula C8H5BrClN. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromomethyl group at the 3-position and a chlorine atom at the 5-position. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and functional groups.
Mechanism of Action
- The primary target of 3-(Bromomethyl)-5-chlorobenzonitrile is the protein Cereblon (CRBN) . CRBN is a key player in the mechanism of action for this compound.
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-chlorobenzonitrile typically involves the bromination of 5-chlorobenzonitrile. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve safety. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-5-chlorobenzonitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of azides, ethers, or amines depending on the nucleophile used.
Oxidation: Formation of 3-(carboxymethyl)-5-chlorobenzonitrile or 3-(formyl)-5-chlorobenzonitrile.
Reduction: Formation of 3-(bromomethyl)-5-chloroaniline.
Scientific Research Applications
3-(Bromomethyl)-5-chlorobenzonitrile is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Used in the development of potential drug candidates due to its ability to form diverse derivatives.
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)benzonitrile: Lacks the chlorine substituent, affecting its reactivity and applications.
5-Chlorobenzonitrile: Lacks the bromomethyl group, limiting its use in certain synthetic applications.
3-(Chloromethyl)-5-chlorobenzonitrile: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity.
Uniqueness
3-(Bromomethyl)-5-chlorobenzonitrile is unique due to the presence of both bromomethyl and chlorine substituents on the benzene ring
Properties
IUPAC Name |
3-(bromomethyl)-5-chlorobenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITIYKYPUAHWTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)Cl)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901289414 | |
Record name | 3-(Bromomethyl)-5-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901289414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021871-36-2 | |
Record name | 3-(Bromomethyl)-5-chlorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1021871-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Bromomethyl)-5-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901289414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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